molecular formula C10H11Cl2NO2 B14711267 2,3-Bis(chloromethyl)phenyl methylcarbamate CAS No. 22134-54-9

2,3-Bis(chloromethyl)phenyl methylcarbamate

Cat. No.: B14711267
CAS No.: 22134-54-9
M. Wt: 248.10 g/mol
InChI Key: JVUBUJNDCLACKY-UHFFFAOYSA-N
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Description

2,3-Bis(chloromethyl)phenyl methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of two chloromethyl groups attached to the benzene ring and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(chloromethyl)phenyl methylcarbamate typically involves the reaction of 2,3-dichlorotoluene with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Material: 2,3-Dichlorotoluene

    Reagent: Methyl isocyanate

    Conditions: The reaction is usually conducted in the presence of a catalyst, such as a tertiary amine, at elevated temperatures (around 80-100°C) to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(chloromethyl)phenyl methylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl groups, to form aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amine and carbon dioxide.

    Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

2,3-Bis(chloromethyl)phenyl methylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(chloromethyl)phenyl methylcarbamate involves the inhibition of specific enzymes through the formation of a covalent bond with the active site. The carbamate group reacts with the serine residue in the enzyme’s active site, leading to the formation of a stable carbamoyl-enzyme complex. This inhibits the enzyme’s activity, which can be exploited for various biochemical applications.

Comparison with Similar Compounds

  • 2,4-Bis(chloromethyl)phenyl methylcarbamate
  • 2,5-Bis(chloromethyl)phenyl methylcarbamate
  • 2,6-Bis(chloromethyl)phenyl methylcarbamate

Comparison: 2,3-Bis(chloromethyl)phenyl methylcarbamate is unique due to the specific positioning of the chloromethyl groups, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.

Properties

CAS No.

22134-54-9

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

[2,3-bis(chloromethyl)phenyl] N-methylcarbamate

InChI

InChI=1S/C10H11Cl2NO2/c1-13-10(14)15-9-4-2-3-7(5-11)8(9)6-12/h2-4H,5-6H2,1H3,(H,13,14)

InChI Key

JVUBUJNDCLACKY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1CCl)CCl

Origin of Product

United States

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